3-(3-Ethoxy-3-oxopropyl)benzoic acid
Description
3-(3-Ethoxy-3-oxopropyl)benzoic acid is a synthetic organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/molThis compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(3-ethoxy-3-oxopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8H,2,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRCHPWZOMNVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652262 | |
| Record name | 3-(3-Ethoxy-3-oxopropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874204-67-8 | |
| Record name | 3-(3-Ethoxy-3-oxopropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-3-oxopropyl)benzoic acid involves several steps. One common method includes the esterification of benzoic acid with ethyl 3-oxopropanoate under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-3-oxopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3-(3-Hydroxy-3-oxopropyl)benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-(3-Ethoxy-3-oxopropyl)benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or pain signaling, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxy-3-oxopropyl)benzoic acid
- 3-(3-Propoxy-3-oxopropyl)benzoic acid
- 3-(3-Butoxy-3-oxopropyl)benzoic acid
Uniqueness
3-(3-Ethoxy-3-oxopropyl)benzoic acid is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where the ethoxy group plays a crucial role in the compound’s activity and interactions.
Biological Activity
3-(3-Ethoxy-3-oxopropyl)benzoic acid, with the molecular formula C₁₂H₁₄O₄ and a molecular weight of approximately 222.24 g/mol, is an organic compound notable for its unique structural features. This compound includes a benzoic acid moiety substituted with a propyl chain that contains an ethoxy group and a keto functional group. The biological activity of this compound is of increasing interest due to its potential therapeutic applications.
Key Properties
- Molecular Weight: 222.24 g/mol
- CAS Number: 874204-67-8
- Purity: Typically available in high purity for research purposes.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential antimicrobial and antifungal properties. The compound's structural characteristics suggest that it may interact with biological systems in various ways.
Case Studies and Research Findings
-
Synthesis and Characterization
- The synthesis of this compound involves controlled reactions that yield compounds with distinct biological activities. For example, organotin derivatives synthesized from related compounds displayed notable biocidal activity against fungal strains, suggesting potential applications in antifungal therapies .
-
In Vitro Studies
- In vitro assays have been conducted to evaluate the effectiveness of similar benzoic acid derivatives against fungal infections. Compounds structurally related to this compound were tested for their ability to inhibit fungal growth, with some exhibiting superior inhibition compared to established antifungal agents like ketoconazole .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-(Ethoxycarbonyl)benzoic acid | C₉H₈O₄ | Used in synthesis; moderate activity |
| 2-(2-Ethoxycarbonyl)benzoic acid | C₉H₈O₄ | Similar structure; varying activity |
| 4-(Hydroxy)-benzoic acid | C₇H₆O₃ | Widely studied; strong antibacterial |
| Ethyl 4-(3-oxopropyl)benzoate | C₁₂H₁₄O₃ | Ester derivative; used in polymer synthesis |
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological properties compared to these related compounds .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the ethoxy and keto groups may facilitate interactions with cellular membranes or specific biological targets, leading to antimicrobial effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
